2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide
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Overview
Description
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a methoxymethyl group, a morpholine ring, and a dihydropyrimidinone core
Preparation Methods
The synthesis of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Attachment of the methoxymethyl group: This can be done through an alkylation reaction using methoxymethyl chloride.
Formation of the final product: The final step involves the acylation of the intermediate with phenylacetyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols can replace the methoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It is used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE can be compared with similar compounds such as:
2-MORPHOLIN-4-YL-BENZOTHIAZOLE: This compound also contains a morpholine ring and is studied for its biological activity.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine ring and is used as a herbicide.
4-Hydroxy-2-quinolones: These compounds have a similar core structure and are known for their pharmaceutical applications.
The uniqueness of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N4O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H22N4O4/c1-25-13-15-11-17(24)22(18(20-15)21-7-9-26-10-8-21)12-16(23)19-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,19,23) |
InChI Key |
IUISDRYOVWUDKA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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